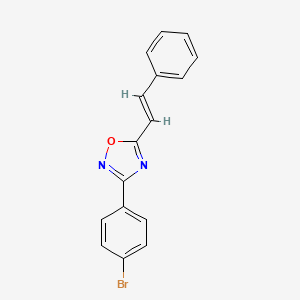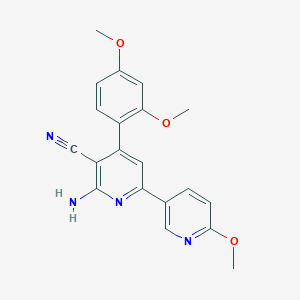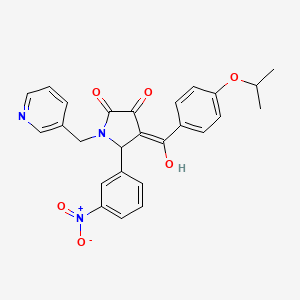![molecular formula C17H19NO B5347168 N-[(2-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5347168.png)
N-[(2-methylphenyl)(phenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylphenyl)(phenyl)methyl]propanamide, also known as modafinil, is a medication that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is a wakefulness-promoting agent that works by altering the levels of certain neurotransmitters in the brain. Modafinil has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity.
Aplicaciones Científicas De Investigación
Modafinil has been extensively studied for its cognitive-enhancing effects. It has been shown to improve attention, memory, and executive function in healthy individuals. Modafinil has also been investigated for its potential use in the treatment of cognitive impairment associated with various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, N-[(2-methylphenyl)(phenyl)methyl]propanamide has been studied for its potential use in the treatment of depression, bipolar disorder, and addiction.
Mecanismo De Acción
Modafinil works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the levels of GABA, glutamate, and orexin, which are involved in regulating wakefulness and sleep. Modafinil is believed to work by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase wakefulness, reduce fatigue, and improve cognitive function. Modafinil has also been shown to increase heart rate and blood pressure, although these effects are generally mild and transient. Additionally, N-[(2-methylphenyl)(phenyl)methyl]propanamide has been shown to increase the levels of certain hormones, such as cortisol and growth hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Modafinil has a number of advantages for use in lab experiments. It has a long half-life, allowing for sustained effects over a period of several hours. Modafinil is also well-tolerated, with few side effects. However, N-[(2-methylphenyl)(phenyl)methyl]propanamide can be expensive, which may limit its use in some experiments. Additionally, this compound can be difficult to obtain, as it is a controlled substance in some countries.
Direcciones Futuras
There are a number of future directions for research on N-[(2-methylphenyl)(phenyl)methyl]propanamide. One area of interest is the potential use of this compound in the treatment of cognitive impairment associated with various neurological disorders. Another area of interest is the potential use of this compound in the treatment of addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Conclusion:
Modafinil is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity. It has been extensively studied for its cognitive-enhancing effects and has potential applications in the treatment of cognitive impairment associated with various neurological disorders, as well as addiction. Modafinil has a number of advantages for use in lab experiments, but its high cost and controlled status in some countries may limit its use. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
Modafinil is synthesized through a multi-step process that involves the condensation of benzhydryl sulfinylacetamide with 2-methylpropanoyl chloride. The resulting compound is then purified through recrystallization to produce N-[(2-methylphenyl)(phenyl)methyl]propanamide. The synthesis method has been well-established and has been used to produce this compound for both research and clinical purposes.
Propiedades
IUPAC Name |
N-[(2-methylphenyl)-phenylmethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-16(19)18-17(14-10-5-4-6-11-14)15-12-8-7-9-13(15)2/h4-12,17H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYWBUPGGCXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-N-{[5-(2-furyl)isoxazol-3-yl]methyl}-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5347088.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5347097.png)
![N-methyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5347098.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]acetamide](/img/structure/B5347105.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5347116.png)

![rel-(4aS,8aR)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5347129.png)

![1-{6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5347136.png)
![2-[(4-allyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5347138.png)
![N-{2-[(2R)-2-pyrrolidinyl]ethyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5347146.png)

![1-[(5-ethyl-2-pyridinyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5347162.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5347171.png)